butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine
Overview
Description
Butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine is a useful research compound. Its molecular formula is C18H26N2O and its molecular weight is 286.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that n-heterocyclic amines, which include pyrrole derivatives, are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Mode of Action
Pyrrole derivatives have been known to exhibit a wide range of physiological and pharmacological activities .
Biochemical Pathways
It is known that pyrrole derivatives can influence a variety of physiological and pharmacological activities .
Result of Action
It is known that pyrrole derivatives can exhibit a wide range of physiological and pharmacological activities .
Biological Activity
Butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine is a compound of interest due to its diverse biological activities. This article compiles available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H26N2O
- Molecular Weight : 286.41 g/mol
- CAS Number : 1243598-50-6
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cell Growth Modulation : Studies suggest that derivatives of pyrrole, including this compound, can suppress cell growth while enhancing specific productivity in cell cultures. For instance, it was found to increase the cell-specific glucose uptake rate and intracellular ATP levels during monoclonal antibody production processes, indicating a potential role in enhancing metabolic efficiency in biotechnological applications .
- Impact on Glycosylation : The compound has been shown to influence the glycosylation patterns of proteins, which is critical for the efficacy and stability of therapeutic monoclonal antibodies. By controlling the level of galactosylation on N-linked glycans, it may improve the quality attributes of therapeutic antibodies produced in cell cultures .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Study 1: Monoclonal Antibody Production
In a controlled study involving recombinant Chinese Hamster Ovary (rCHO) cells, the addition of this compound resulted in a significant increase in monoclonal antibody yield. The final concentration reached was approximately 1,098 mg/L, which was 1.5 times higher than control conditions. The study also noted that cell viability remained stable under treatment conditions compared to controls where viability declined significantly after several days .
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory activities of related pyrrole derivatives. These compounds demonstrated inhibition of peripheral blood mononuclear cell (PBMC) proliferation in response to inflammatory stimuli. The most potent derivative showed an inhibition rate of up to 85% at high concentrations, suggesting potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methyl]butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-5-6-11-19-13-16-12-14(2)20(15(16)3)17-7-9-18(21-4)10-8-17/h7-10,12,19H,5-6,11,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKXZUWCYDRNDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(N(C(=C1)C)C2=CC=C(C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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